tert-Butyl (R)-(1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate is a chemical compound with significant relevance in organic synthesis and medicinal chemistry. The compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxymethyl cyclohexyl moiety, and a carbamate functional group. This combination of features contributes to its potential applications in various scientific fields.
The compound is classified under carbamates, which are derivatives of carbamic acid. It is identified by the CAS number 672314-62-4 and has a molecular formula of C14H27NO3. Its molecular weight is approximately 271.4 g/mol . The compound's structure can be described as having a tert-butyl group attached to an ethyl chain that is further substituted with a hydroxymethyl cyclohexyl group.
The synthesis of tert-Butyl (R)-(1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate can be achieved through several methodologies, primarily involving the reaction of tert-butyl carbamate with appropriate alkyl halides or alcohols. One notable method involves the use of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-6-dihydropyridine-1(2H)-carboxylate as a precursor, which undergoes nucleophilic substitution to form the desired carbamate .
The typical procedure includes:
The molecular structure of tert-Butyl (R)-(1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate features:
The compound's stereochemistry is significant; it exists in the R configuration at the chiral center adjacent to the hydroxymethyl group. This configuration can influence its biological interactions and pharmacological properties.
tert-Butyl (R)-(1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate can participate in various chemical reactions, including:
These reactions are essential for modifying the compound for specific applications in drug design and synthetic chemistry.
The mechanism of action for tert-Butyl (R)-(1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate primarily revolves around its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions due to its bulky tert-butyl group and polar hydroxymethyl functionality.
When interacting with enzymes or receptors, the compound may undergo conformational changes that facilitate binding, leading to subsequent biological effects. This mechanism is particularly relevant in pharmacology where such compounds may exhibit therapeutic properties.
Key physical properties of tert-Butyl (R)-(1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate include:
Chemical properties include:
These properties influence how the compound is handled in laboratory settings and its behavior in biological systems.
tert-Butyl (R)-(1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate has potential applications in:
The tert-butoxycarbonyl (Boc) group remains a cornerstone of amine protection strategies in complex molecule synthesis due to its exceptional orthogonality. In tert-Butyl (R)-(1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate (CAS: 672314-62-4), the Boc moiety shields the amine functionality while permitting unhindered manipulation of the hydroxymethyl group – a critical advantage for sequential derivatization. This carbamate derivative exhibits remarkable stability under basic conditions and nucleophilic reaction media, yet undergoes clean deprotection under mildly acidic conditions (e.g., trifluoroacetic acid in dichloromethane) without racemization at the chiral center. The molecular formula C₁₄H₂₇NO₃ (MW: 257.37 g/mol) incorporates both the acid-labile Boc group and the base-stable hydroxymethyl functionality, enabling selective reaction pathways that would be inaccessible with alternative protecting group combinations [2] [5].
Table 1: Commercial Availability and Specifications of tert-Butyl (R)-(1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate
Supplier | Catalog Number | Purity | Package Size | Price (USD Equivalent) |
---|---|---|---|---|
SciSupplies | F602101-25MG | 95% | 25 mg | $675.00 |
Global Labor | LB751597BR | 95% | 100 mg | $3,500.00 |
AChMem | BDJHH049492 | Not specified | Not specified | Inquiry-based pricing |
The significant price differential observed between suppliers reflects both the compound's enantiomeric purity requirements and the logistical challenges associated with chiral synthesis. At approximately $27,000 per gram for the 25mg scale, the cost structure underscores the premium associated with stereochemically defined building blocks at research quantities. Commercial packaging typically ranges from 25-100mg, aligning with pharmaceutical discovery needs where such compounds serve as key intermediates for structure-activity relationship exploration. The persistence of Boc protection throughout multi-step syntheses is evidenced by its stability during common transformations such as esterifications of the hydroxymethyl group, nucleophilic substitutions, and transition-metal catalyzed cross-couplings – making it indispensable for medicinal chemistry campaigns targeting cyclohexyl-bearing bioactive molecules [2] [4] [5].
The (R)-configuration at the ethyl-substituted stereogenic center in tert-Butyl (R)-(1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate imparts critical three-dimensional spatial arrangements that define biological interactions. The equatorial positioning of the hydroxymethyl group at C4 of the cyclohexyl ring (confirmed by trans-decalin analog NMR studies) minimizes 1,3-diaxial interactions, while the chiral ethyl substituent adopts a pseudoequatorial orientation that projects into bioactive space. This specific configuration creates a stereoelectronic environment favorable for receptor binding, particularly in neuraminidase inhibitors and G-protein-coupled receptor (GPCR) modulators where cyclohexyl motifs frequently appear. Computational analysis of analogous structures (e.g., tert-butyl ethyl(((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)carbamate) reveals a preference for chair conformation with all substituents equatorial, reducing ring strain to ≤2.1 kcal/mol [1] [6].
Table 2: Molecular Properties of Structurally Related Chiral Carbamates
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Specific Rotation | Conformation |
---|---|---|---|---|---|
tert-Butyl (R)-(1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate | 672314-62-4 | C₁₄H₂₇NO₃ | 257.37 | Not reported | (R)-configuration |
tert-butyl ethyl(((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)carbamate | 1956377-85-7 | C₁₅H₂₉NO₃ | 271.40 | Not reported | trans-cyclohexyl |
tert-Butyl [(1S)-2-cyclohexyl-1-(hydroxymethyl)ethyl]carbamate | 103322-56-1 | C₁₄H₂₇NO₃ | 257.37 | [α]D = -9.4° (c 1.0, CHCl₃) | (S)-configuration |
The cyclohexyl ring's bioisosteric relationship with phenyl or piperidine rings enhances this scaffold's utility in drug design, particularly when stereochemistry modulates target engagement. Molecular dynamics simulations indicate that the (R)-enantiomer maintains hydrogen bonding capability through the carbamate carbonyl (d = 1.23Å) while positioning the hydroxymethyl group 5.2Å from the chiral center – a spatial arrangement optimized for interactions with allosteric binding pockets. This geometric precision explains the pharmacological superiority often observed with enantiomerically pure cyclohexyl derivatives compared to racemates in kinase and protease inhibition studies. The persistence of defined stereochemistry through metabolic pathways further enhances the therapeutic index of such stereochemically defined pharmacophores [6] [7].
Despite advances in stereoselective synthesis, the efficient construction of β-substituted cyclohexylmethyl carbamates like tert-Butyl (R)-(1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate remains hampered by three significant challenges: (1) limited enantioselectivity in hydrogenation of trisubstituted cyclohexenyl precursors (typically <75% ee with conventional catalysts); (2) competing elimination pathways during nucleophilic substitution of β-hydroxy carbamate intermediates; and (3) the high cost of chiral auxiliaries required for diastereoselective synthesis. Contemporary approaches employing Noyori asymmetric hydrogenation achieve moderate enantiocontrol (85-90% ee), while enzymatic resolutions yield higher enantiopurity at the expense of atom economy (maximum 50% yield). Computational modeling of tert-butyl (cis-3-(hydroxymethyl)cyclobutyl)carbamate (LogP = 1.25, TPSA = 58.56 Ų) reveals similar polarity profiles to our target molecule, suggesting shared solubility limitations that complicate reaction homogeneity during large-scale synthesis [3] [8].
Table 3: Synthetic Approaches to Chiral Cyclohexyl Carbamates
Method | Starting Material | Key Chiral Control Element | Reported Yield | Enantiomeric Excess | Key Limitation |
---|---|---|---|---|---|
Asymmetric Hydrogenation | (4-(hydroxymethyl)cyclohexylidene)acetate | Ru-BINAP catalyst | 68-72% | 85-90% | Requires high-pressure equipment |
Chiral Pool Derivatization | (1S,2R)-(-)-cis-1-amino-2-indanol | Chiral auxiliary | 51-55% | >99% | 4-step separation, low yield |
Enzymatic Resolution | Racemic N-Boc amino alcohol | Lipase AK Amano | 45% (theoretical max) | >99% | Inherent 50% yield limitation |
Suzuki-Miyaura Coupling | Chiral β-boryl carbamate | Chiral ligand (SPhos) | 83% | 92% | Sensitive to moisture, boronate cost |
The emergence of transition-metal catalyzed C–C bond formation strategies (e.g., Suzuki-Miyaura coupling of chiral β-boryl carbamates) presents promising alternatives, yet these methods encounter substrate-specific limitations with sterically congested cyclohexyl systems. Fragment coupling approaches between chiral ethylamine derivatives and activated cyclohexyl fragments suffer from epimerization at the carbamate α-position under basic conditions. These unresolved challenges necessitate innovative catalytic systems, perhaps leveraging bifunctional organocatalysts or engineered transaminases capable of direct asymmetric amination of prochiral ketones. The development of such methodologies would significantly impact production scalability for this pharmacophoric motif, particularly as clinical candidates progress toward commercialization [3] [5] [8].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0